Levamisole-d5 Hydrochloride

Beschreibung

BenchChem offers high-quality Levamisole-d5 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Levamisole-d5 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

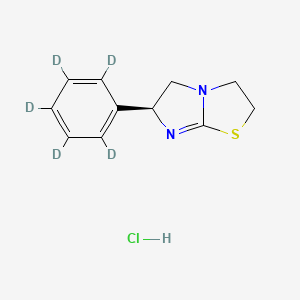

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-ISPSRMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2CN3CCSC3=N2)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857926 | |

| Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-64-6 | |

| Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Critical Role of Isotopic Purity in Pharmaceutical Analysis

An In-depth Technical Guide to the Isotopic Purity of Levamisole-d5 Hydrochloride

Levamisole, an imidazothiazole derivative, is known for its anthelmintic and immunomodulatory properties.[1] Its deuterated isotopologue, Levamisole-d5 Hydrochloride, serves a pivotal role in modern drug development and bioanalysis.[2] In this compound, five hydrogen atoms on the phenyl group have been replaced with deuterium.[3] This mass shift allows Levamisole-d5 Hydrochloride to be used as an ideal internal standard for quantitative bioanalytical assays using mass spectrometry (MS) or as a tracer in metabolic studies.[4][5]

The utility of any isotopically labeled standard is fundamentally dependent on its isotopic purity . This term refers to the percentage of the compound that contains the specified number of deuterium atoms (in this case, five).[5] The presence of unlabeled (d0) or partially labeled (d1-d4) species, collectively known as isotopologues, can introduce significant errors in quantification, compromising the integrity of pharmacokinetic and toxicokinetic data.[6] Therefore, a rigorous and multi-faceted analytical approach is not merely a quality control measure but a prerequisite for its valid application in a regulated research environment.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive framework for the characterization of Levamisole-d5 Hydrochloride. It moves beyond simple procedural descriptions to explain the causality behind the analytical choices, emphasizing an integrated, self-validating system for the unambiguous determination of isotopic purity.

The Imperative of High Isotopic Purity

Why is a meticulous assessment of isotopic purity so critical? The answer lies in the core application of Levamisole-d5 as an internal standard. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the internal standard is added at a known concentration to every sample to correct for variations in sample processing and instrument response. The fundamental assumption is that the signal from the internal standard is pure and distinct from the analyte.

The presence of the unlabeled d0 isotopologue in the Levamisole-d5 standard directly interferes with the measurement of the native, unlabeled Levamisole analyte, leading to an overestimation of the drug's concentration. Similarly, signals from partially deuterated species can contribute to the analyte's signal, especially in high-resolution mass spectrometry where isotopic clusters are resolved. Regulatory agencies, such as the FDA, require rigorous analysis and quantification of these isotopologues.[6] Consequently, ensuring an isotopic purity of ≥98% is a common and necessary benchmark for reliable quantitative studies.[5]

A Tripartite Strategy for Purity Verification: The Synergy of MS and NMR

A single analytical technique is often insufficient to provide a complete profile of a deuterated compound. While mass spectrometry excels at determining the distribution of isotopologues, Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal confirmation of the labeling sites and their respective enrichment levels.[7] Combining these techniques creates a robust, self-validating workflow that ensures the structural integrity and isotopic purity of Levamisole-d5 Hydrochloride.[8]

Figure 1: Overall workflow for isotopic purity assessment of Levamisole-d5 HCl.

Mass Spectrometry: Quantifying Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is the primary tool for determining the relative abundance of each isotopologue (d0, d1, d2, d3, d4, and d5).[9] The high resolving power of modern instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the separation of ions that differ in mass only by the difference between a deuterium and a hydrogen atom, plus the natural abundance of ¹³C.[10][11]

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a stock solution of Levamisole-d5 Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock to a working concentration of ~1 µg/mL using the initial mobile phase composition.

-

Chromatographic Separation:

-

System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A standard reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A shallow gradient suitable to elute Levamisole as a sharp, symmetrical peak.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Causality: The chromatographic step is crucial to separate the analyte from any potential non-isotopic impurities that could interfere with the mass spectrometric analysis.[12]

-

-

Mass Spectrometry Detection:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Acquisition Mode: Full scan MS over a range of m/z 100-400.

-

Resolution: Set to >30,000 FWHM to ensure baseline separation of isotopic peaks.

-

Causality: ESI+ is chosen as Levamisole contains basic nitrogen atoms that are readily protonated. High resolution is non-negotiable for accurate isotopologue analysis.[9]

-

Data Analysis and Interpretation

Figure 2: Workflow for Mass Spectrometry data analysis.

-

From the full scan data, extract the mass spectrum corresponding to the chromatographic peak of Levamisole-d5.

-

Identify the ion signals for each isotopologue (d0 through d5).

-

Record the absolute intensity (peak area or height) for each of these signals.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Intensity(d5) / (Sum of Intensities(d0 to d5))] x 100

-

-

The results are then summarized in a table for clear reporting.

Data Presentation: Isotopic Distribution

The quantitative data should be presented in a structured table, allowing for easy interpretation of the isotopologue distribution.

| Isotopic Species | Expected m/z [M+H]⁺ | Measured Intensity (Arbitrary Units) | Relative Abundance (%) |

| d0 (Unlabeled) | 205.08 | 15,000 | 0.12 |

| d1 | 206.09 | 28,000 | 0.22 |

| d2 | 207.09 | 55,000 | 0.44 |

| d3 | 208.10 | 180,000 | 1.44 |

| d4 | 209.10 | 450,000 | 3.60 |

| d5 (Labeled) | 210.11 | 11,772,000 | 94.18 |

| Total | - | 12,500,000 | 100.00 |

NMR Spectroscopy: Positional Verification and Enrichment

While MS confirms that the compound has the correct mass distribution, NMR spectroscopy confirms where the deuterium labels are located.[7] It provides an orthogonal validation of the compound's structure and the degree of deuteration at each specific site on the phenyl ring. This is achieved by comparing the ¹H and ²H NMR spectra.

Experimental Protocol: ¹H and ²H NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed amount of Levamisole-d5 Hydrochloride (typically 5-10 mg) in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting both ¹H and ²H nuclei.

-

¹H NMR Analysis:

-

Acquire a standard quantitative ¹H NMR spectrum.

-

Expected Result: The aromatic region of the spectrum will show a significant reduction or complete absence of signals corresponding to the phenyl protons. The signals for the protons on the imidazothiazole ring system will remain and can be used as an internal reference.

-

Causality: By comparing the integration of the residual phenyl proton signals to the integration of a known, non-deuterated proton signal (e.g., one of the CH₂ groups), the percentage of deuteration at the labeled sites can be calculated.[6] High isotopic enrichment will result in very small residual proton signals.[5]

-

-

²H NMR Analysis:

-

Acquire a proton-decoupled ²H NMR spectrum.

-

Expected Result: A signal (or multiple closely spaced signals) will be observed in the aromatic region, corresponding to the chemical shift of the deuterium atoms on the phenyl ring.

-

Causality: This directly confirms the presence and location of the deuterium labels, providing unambiguous evidence of the labeling site.[5]

-

Data Analysis and Interpretation

Figure 3: Complementary workflows for ¹H and ²H NMR data analysis.

The combination of these two NMR experiments provides a powerful cross-validation. The ¹H NMR quantifies the small amount of remaining protons at the labeled sites, while the ²H NMR confirms the presence of deuterium at those same sites. This dual verification is the cornerstone of a trustworthy analytical protocol.

Conclusion: An Integrated Approach to Ensuring Quality

The determination of isotopic purity for a critical reagent like Levamisole-d5 Hydrochloride is a multi-faceted process that demands scientific rigor and the use of complementary analytical techniques. Mass spectrometry provides precise quantitative data on the distribution of all isotopologues, while NMR spectroscopy offers definitive confirmation of the labeling position and site-specific enrichment.

By following the integrated workflow described in this guide—combining LC-HRMS for isotopologue distribution with both ¹H and ²H NMR for positional verification—researchers and drug development professionals can establish a self-validating system. This ensures that every batch of Levamisole-d5 Hydrochloride meets the high standards of isotopic purity required for its use as an internal standard, thereby guaranteeing the accuracy, reliability, and integrity of subsequent bioanalytical studies.

References

-

University of Hertfordshire. (2025). Levamisole hydrochloride. AERU. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]

-

Selcia. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

-

PubChem. (n.d.). Levamisole-d5 Hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Levamisole. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Levamisole-d5 Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN114315866A - Synthesis method of levamisole hydrochloride.

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

Sources

- 1. Levamisole hydrochloride [sitem.herts.ac.uk]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Levamisole-d5 Hydrochloride | C11H13ClN2S | CID 71749773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. isotope.com [isotope.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. almacgroup.com [almacgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Physical and Chemical Stability of Levamisole-d5 Hydrochloride

Introduction: The Critical Role of a Stable Internal Standard

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the precision of analytical measurements is paramount. Isotopically labeled internal standards are the cornerstone of this precision, mitigating variability introduced by sample preparation and instrumental analysis. Levamisole-d5 Hydrochloride, the deuterated analog of the anthelmintic and immunomodulatory agent Levamisole, serves as a vital internal standard for mass spectrometry-based quantification of Levamisole.[1][2] Its utility is fundamentally dependent on its physical and chemical stability, ensuring that it behaves identically to the unlabeled analyte throughout the analytical process without undergoing degradation or isotopic exchange.

This technical guide provides a comprehensive examination of the physical and chemical stability of Levamisole-d5 Hydrochloride. We will delve into its intrinsic properties, explore potential degradation pathways under various stress conditions, and present robust, field-proven protocols for its stability assessment. The insights herein are tailored for researchers, scientists, and drug development professionals who rely on the integrity of this crucial analytical reagent.

Physicochemical Characterization of Levamisole-d5 Hydrochloride

A thorough understanding of the fundamental physicochemical properties of Levamisole-d5 Hydrochloride is the bedrock of any stability investigation. While specific experimental data for the deuterated form is not extensively published, its properties can be reliably inferred from its non-deuterated counterpart, Levamisole Hydrochloride.

Levamisole-d5 Hydrochloride is the hydrochloride salt of (6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1][3]thiazole.[4] The five deuterium atoms are strategically placed on the phenyl ring, a region not typically susceptible to chemical exchange under standard analytical conditions.[5]

| Property | Value (Levamisole Hydrochloride) | Significance for Stability |

| Molecular Formula | C₁₁H₇D₅N₂S·HCl | The presence of deuterium atoms increases the molecular weight, allowing for mass spectrometric differentiation from the unlabeled form. |

| Melting Point | 227–229 °C | A high melting point is indicative of a stable crystalline lattice. Significant changes in the melting point after stability studies can suggest degradation or changes in polymorphic form. |

| pKa | 6.75–6.98 | As a weak base, its ionization state is pH-dependent. This influences its solubility and susceptibility to pH-driven degradation mechanisms. |

| Solubility | Freely soluble in water | High aqueous solubility is advantageous for the preparation of stock and working solutions. However, it also means that hydrolytic degradation pathways must be thoroughly investigated. |

Chemical Stability Profile: A Multi-faceted Investigation

The chemical stability of Levamisole-d5 Hydrochloride is its most critical attribute as an internal standard. Degradation can lead to a loss of the standard, resulting in inaccurate quantification of the target analyte. A comprehensive stability assessment involves subjecting the molecule to a battery of stress conditions, as outlined in the International Council for Harmonisation (ICH) guidelines.[6][7]

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for many pharmaceutical compounds, particularly those with ester or amide functionalities. For Levamisole, the imidazothiazole ring system could be susceptible to hydrolysis under certain pH conditions.

Causality Behind Experimental Choices: The choice of a wide pH range (acidic, neutral, and basic) is crucial to simulate potential environments the molecule might encounter, from acidic sample preservation conditions to basic mobile phases in chromatography. Elevated temperatures are used to accelerate degradation and predict long-term stability.

A study on Levamisole hydrochloride demonstrated high stability in aqueous solutions at pH 1.2 and 6.8 when stored at 37°C for one hour, with 100% and 99% of the drug remaining, respectively.[1] However, the rate of decomposition of levamisole has been shown to increase rapidly between pH 5 and 7, and at pH 8, it is approximately seventy times faster than at pH 2.[4][8]

Isotopic Stability Consideration: A key concern for deuterated standards is the potential for hydrogen-deuterium (H/D) exchange. The deuterium labels on the phenyl ring of Levamisole-d5 are on sp2-hybridized carbons and are not adjacent to any activating groups that would facilitate exchange under typical hydrolytic conditions.[5] While exchange at aromatic positions is possible under harsh acidic or basic conditions, it is not expected to be significant under the conditions of a standard stability study.[9][10]

Experimental Protocol: Hydrolytic Stability Assessment of Levamisole-d5 Hydrochloride

-

Solution Preparation: Prepare solutions of Levamisole-d5 Hydrochloride (e.g., 100 µg/mL) in the following aqueous media:

-

0.1 N Hydrochloric Acid (pH ~1.2)

-

Phosphate Buffer (pH 7.4)

-

0.1 N Sodium Hydroxide (pH ~13)

-

-

Incubation: Aliquot the solutions into sealed, light-protected vials and incubate them at 40°C and 60°C.

-

Time Points: Withdraw samples at initial (t=0), 24, 48, 72 hours, and 1 week.

-

Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the initial mobile phase.

-

Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method. Monitor for the appearance of degradation products and any change in the isotopic profile of the parent molecule.

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides in excipients or solvents. The sulfur and nitrogen atoms in the imidazothiazole ring of Levamisole are potential sites for oxidation.

Causality Behind Experimental Choices: Hydrogen peroxide is a common and aggressive oxidizing agent used in forced degradation studies to simulate oxidative stress.

Experimental Protocol: Oxidative Stability Assessment

-

Solution Preparation: Prepare a solution of Levamisole-d5 Hydrochloride (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol or water).

-

Stress Application: Add 3% hydrogen peroxide to the solution.

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points: Sample at initial (t=0), 2, 4, 8, and 24 hours.

-

Analysis: Analyze the samples directly or after appropriate dilution using a validated stability-indicating LC-MS/MS method.

Photostability

Exposure to light can induce photolytic degradation. The aromatic phenyl ring in Levamisole-d5 Hydrochloride suggests a potential for photosensitivity.

Causality Behind Experimental Choices: The ICH Q1B guideline provides a standardized approach to photostability testing, ensuring consistent and comparable data. This involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

Experimental Protocol: Photostability Assessment

-

Sample Preparation:

-

Solid State: Spread a thin layer of solid Levamisole-d5 Hydrochloride in a petri dish.

-

Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., water or methanol) in a quartz cuvette or a clear glass vial.

-

-

Exposure: Place the samples in a photostability chamber and expose them to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Analysis: After the exposure period, analyze both the exposed and control samples. For the solid sample, dissolve it in a suitable solvent before analysis.

Thermal Stability

Thermal stability assessment evaluates the effect of elevated temperatures on the drug substance in its solid state.

Causality Behind Experimental Choices: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions, revealing the thermal lability of the compound.

Experimental Protocol: Thermal Stability Assessment (Solid State)

-

Sample Preparation: Place a known amount of solid Levamisole-d5 Hydrochloride in a clear glass vial.

-

Incubation: Store the vial in a temperature-controlled oven at, for example, 60°C, 80°C, and 100°C.

-

Time Points: Analyze the sample at initial (t=0) and after 1, 2, and 4 weeks.

-

Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze using a validated stability-indicating LC-MS/MS method.

Physical Stability: Ensuring Integrity

Physical stability pertains to changes in the solid-state properties of Levamisole-d5 Hydrochloride, such as appearance, color, and odor, which can be indicative of chemical degradation.

Causality Behind Experimental Choices: Simple visual inspection is a powerful, albeit qualitative, tool for detecting physical changes. Any observed change should trigger a more in-depth chemical analysis.

Experimental Protocol: Physical Stability Assessment

-

Sample Storage: Store aliquots of solid Levamisole-d5 Hydrochloride under various conditions as per the chemical stability studies (e.g., long-term, accelerated, and stress conditions).

-

Visual Inspection: At each time point, visually inspect the samples for any changes in color, odor, or physical state (e.g., clumping, deliquescence).

-

Documentation: Record all observations meticulously.

Analytical Methodology: A Self-Validating System

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products. For Levamisole-d5 Hydrochloride, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard.

Trustworthiness Through Method Validation: The LC-MS/MS method must be rigorously validated for parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines. The specificity is of utmost importance in a stability study, as the method must be able to resolve the parent compound from any potential degradants.

LC-MS/MS Parameters for Levamisole-d5 Hydrochloride Analysis:

-

Chromatographic Column: A C18 reversed-phase column is typically suitable.[11]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid) is commonly used.[11]

-

Ionization: Positive electrospray ionization (ESI+) is effective for Levamisole.

-

Mass Transitions (MRM):

-

Levamisole-d5: The precursor ion will be m/z 210.1. The product ion will depend on the fragmentation pattern, which is expected to be similar to the unlabeled compound (e.g., m/z 183.2, reflecting the loss of the ethylene bridge).

-

Levamisole (Analyte): m/z 205.1 → 178.2[11]

-

Visualization of Stability Concepts

Degradation Workflow

Caption: Forced degradation experimental workflow.

Logical Relationship in Stability Assessment

Caption: Logic flow for stability determination.

Summary and Recommendations

This guide has outlined a comprehensive framework for assessing the physical and chemical stability of Levamisole-d5 Hydrochloride. Based on the available data for Levamisole Hydrochloride and the principles of isotopic labeling, the following can be concluded:

-

High General Stability: Levamisole-d5 Hydrochloride is expected to be a chemically stable molecule under typical storage and analytical conditions.

-

pH Sensitivity: The primary degradation pathway is likely to be hydrolysis, with increased susceptibility in neutral to basic conditions.[4][8]

-

Isotopic Integrity: The deuterium labels on the phenyl ring are anticipated to be stable, with a low risk of H/D exchange under standard experimental conditions.

For optimal stability and to ensure its integrity as an internal standard, it is recommended that Levamisole-d5 Hydrochloride be:

-

Stored in its solid form in a well-sealed container at refrigerated temperatures (2-8 °C), protected from light and moisture.

-

Prepared as stock solutions in a non-aqueous solvent like methanol or acetonitrile and stored at low temperatures (-20 °C or below).

-

Aqueous working solutions should be prepared fresh. If storage is necessary, they should be kept at refrigerated temperatures for a limited duration, preferably in a slightly acidic buffer.

By adhering to these recommendations and implementing the robust stability testing protocols outlined in this guide, researchers can ensure the reliability of Levamisole-d5 Hydrochloride as an internal standard, thereby enhancing the accuracy and trustworthiness of their quantitative analytical data.

References

-

PubChem. (n.d.). Levamisole-d5 Hydrochloride. Retrieved from [Link]

-

Schlatter, J., & Cisternino, S. (2005). Stability of levamisole oral solutions prepared from tablets and powder. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 322-325. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Hess, C., Ritke, N., Broecker, S., Madea, B., & Musshoff, F. (2014). A sensitive LC-MS/MS method for determination of levamisole in human plasma: Application to pharmacokinetic study. Drug testing and analysis, 6(7-8), 759–764. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Levamisole hydrochloride. AERU. Retrieved from [Link]

-

Veltkamp, F., Pistorius, M., Bouts, A. H., & Mathôt, R. A. (2021). Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva. Therapeutic drug monitoring, 43(2), 275–282. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

- Google Patents. (n.d.). CN114315866A - Synthesis method of levamisole hydrochloride.

-

Klunder, A. J., & Palko, J. W. (2014). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 55(17), 2815-2817. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

-

YouTube. (2024). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. Retrieved from [Link]

-

ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Gierczak, E., & Gawlik-Jędrzejak, E. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules (Basel, Switzerland), 25(21), 5038. Retrieved from [Link]

-

van den Broek, I., & van der Heijden, R. (2007). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1157(1-2), 217–223. Retrieved from [Link]

-

Bo, H., Pang, G., Luo, L., & Cao, Y. (2009). [Determination of levamisole residue in milk and milk powder by ultra performance liquid chromatography-tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 27(2), 149–152. Retrieved from [Link]

-

Agilent. (2009). LC/MS Applications for Drug Residues in Foods. Retrieved from [Link]

-

DIFFER - Dutch Institute for Fundamental Energy Research. (2010). Hydrogen/deuterium exchange of phenylalanine analogs studied with infrared multiple photon dissociation. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Levamisole-d5 Hydrochloride | C11H13ClN2S | CID 71749773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. CN114315866A - Synthesis method of levamisole hydrochloride - Google Patents [patents.google.com]

- 9. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Levamisole-d5 Hydrochloride as an Internal Standard

Introduction

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic, toxicokinetic, and clinical studies, the accuracy and reproducibility of analytical data are paramount. Chromatographic techniques coupled with mass spectrometry (LC-MS/MS) have become the gold standard for their sensitivity and selectivity. However, the journey from a biological sample to a final concentration value is fraught with potential variability arising from sample preparation, instrument performance, and matrix effects.[1] To navigate these challenges, the use of a proper internal standard (IS) is not just a recommendation but a foundational requirement for robust and reliable bioanalytical methods.[1][2]

This guide provides a comprehensive exploration of Levamisole-d5 Hydrochloride, a stable isotope-labeled (SIL) internal standard, and elucidates its mechanism of action in correcting for analytical variability. We will delve into the core principles of Isotope Dilution Mass Spectrometry (IDMS), the rationale behind using a deuterated analog, and the practical application and validation of Levamisole-d5 HCl in a regulated bioanalytical workflow.

Section 1: The Foundational Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of modern quantitative mass spectrometry lies in the principle of isotope dilution. IDMS is a powerful analytical technique used to determine the concentration of an analyte in a sample.[3] The method involves adding a known amount of an isotopically enriched version of the analyte—the "spike" or internal standard—to the sample.[4][5]

This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[6]

The fundamental premise is that the SIL-IS and the native analyte will behave identically throughout the entire analytical process, including extraction, chromatography, and ionization.[6] However, they are readily distinguishable by the mass spectrometer due to their mass difference. By measuring the relative response of the native analyte to the SIL-IS, any physical or chemical losses, or variations in instrument response, will affect both compounds equally and be canceled out by the ratio-based calculation.[7][8] This principle is the cornerstone of achieving high accuracy and precision in bioanalysis.

Why a Stable Isotope-Labeled Internal Standard is Superior

The ideal internal standard is a stable isotope-labeled version of the analyte.[6] The U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines recognize SIL-IS as the preferred choice for quantitative LC-MS bioanalysis.[2][8][9]

Causality: The near-perfect chemical and physical similarity between the analyte and its SIL-IS ensures they co-elute during chromatography and experience the exact same degree of ion suppression or enhancement from the biological matrix.[7][10] This "tracking" capability is crucial. A structural analog IS, while acceptable, may have different chromatographic retention times or ionization efficiencies, making it a less effective corrector for matrix effects and other sources of variability.

Section 2: Levamisole-d5 Hydrochloride: A Profile

Levamisole is an anthelmintic and immunomodulator.[11] Its presence is monitored in various matrices for clinical, toxicological, and food safety purposes.[12][13][14] For accurate quantification, Levamisole-d5 Hydrochloride serves as an exemplary internal standard.

| Property | Value | Source |

| Chemical Name | (6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][11][15]thiazole;hydrochloride | [15] |

| Molecular Formula | C₁₁H₈D₅ClN₂S | [16] |

| Molecular Weight | 245.78 g/mol | [15][16] |

| Parent Compound | Levamisole | [11] |

| Parent Mol. Weight | 204.29 g/mol | [17] |

| Isotopic Purity | Typically >95% | [18] |

The key feature of Levamisole-d5 is the replacement of five hydrogen atoms on the phenyl ring with five deuterium (D or ²H) atoms.[18] This results in a mass increase of 5 Daltons compared to the unlabeled Levamisole, a shift that is easily resolved by modern mass spectrometers while preserving the compound's physicochemical properties.

Section 3: The Mechanism of Action in a Bioanalytical Workflow

The function of Levamisole-d5 HCl as an internal standard is best understood by examining its role at each stage of a typical LC-MS/MS bioanalytical workflow.

Step 1: Sample Preparation - The Foundational Spike

The process begins by adding a precise, known quantity of Levamisole-d5 HCl solution to every sample, including calibration standards, quality controls (QCs), and the unknown study samples.[2]

-

Causality & Expertise: This step is critical because it establishes the benchmark ratio. From this point forward, any physical loss of the analyte (Levamisole) during subsequent steps (e.g., vortexing, centrifugation, evaporation, reconstitution) will be mirrored by a proportional loss of the internal standard (Levamisole-d5 HCl). For instance, if 20% of the analyte is lost during a liquid-liquid extraction (LLE), 20% of the IS will also be lost, preserving the analyte-to-IS ratio.

Step 2: Chromatographic Separation - The Importance of Co-elution

The extracted sample is injected into a liquid chromatography system. The method is designed so that Levamisole and Levamisole-d5 HCl have virtually identical retention times and co-elute as a single, sharp peak.

-

Causality & Expertise: Co-elution is the lynchpin of correcting for matrix effects.[7] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins).[10] When the analyte and IS exit the LC column and enter the mass spectrometer's ion source at the same time, they are exposed to the same suppressive or enhancing matrix components. This ensures that the ionization of both molecules is affected to the same degree, thereby preserving the accuracy of their response ratio.

Step 3: Ionization and MS/MS Detection - Differentiating by Mass

In the mass spectrometer's source (e.g., Electrospray Ionization - ESI), both molecules are ionized. They are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Levamisole: Precursor Ion (e.g., m/z 205.1) → Product Ion (e.g., m/z 178.1)

-

Levamisole-d5: Precursor Ion (e.g., m/z 210.1) → Product Ion (e.g., m/z 183.1)

The instrument measures the peak area corresponding to the specific mass transitions for both the analyte and the internal standard.

Step 4: Quantification - The Power of the Ratio

The final concentration of Levamisole in the unknown sample is not determined from its absolute peak area, but from the ratio of its peak area to the peak area of Levamisole-d5 HCl.

Response Ratio = (Peak Area of Analyte) / (Peak Area of IS)

A calibration curve is first generated by plotting the Response Ratio of the calibration standards against their known concentrations. The concentration of the unknown sample is then calculated by interpolating its Response Ratio on this curve.

Section 4: Method Validation - A Self-Validating System

A bioanalytical method using Levamisole-d5 HCl as an IS must be rigorously validated according to regulatory guidelines from bodies like the EMA and FDA to ensure it is fit for its intended purpose.[19][20][21] The use of a SIL-IS makes the system inherently more robust and self-validating.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the core validation experiments as required by the ICH M10 guideline.[21]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Calibration Curve | Demonstrate the relationship between response ratio and concentration over the intended range. | ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) should be consistent. |

| Accuracy & Precision | Determine the closeness of measured concentrations to the nominal value and the degree of scatter. | For QC samples, mean accuracy should be within ±15% of nominal. Precision (%CV) should not exceed 15% (±20% and ≤20% at LLOQ, respectively).[22] |

| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Matrix Effect | Assess the impact of the biological matrix on ionization efficiency. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | Ensure the analyte is stable in the biological matrix under various storage and handling conditions. | Mean concentrations of stability samples must be within ±15% of nominal concentrations of baseline samples. |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Monitoring Internal Standard Response

Regulatory guidance also recommends monitoring the IS response across an analytical run.[2][23] While some variability is expected, significant or systematic trends in the IS response can indicate issues with sample processing, instrument performance, or significant matrix effects that may require investigation.[1] Pre-defined acceptance criteria for IS response (e.g., within 50% to 150% of the mean response of the calibration standards) are typically established.[23]

Section 5: Experimental Protocol Example

This section provides a condensed, exemplary protocol for the determination of Levamisole in human plasma using Levamisole-d5 HCl as the internal standard.

Objective: To quantify Levamisole in human plasma over a concentration range of 1-1000 ng/mL.

1. Preparation of Solutions:

-

Levamisole Stock (1 mg/mL): Accurately weigh 10 mg of Levamisole HCl and dissolve in 10 mL of methanol.

-

IS Stock (1 mg/mL): Accurately weigh 10 mg of Levamisole-d5 HCl and dissolve in 10 mL of methanol.

-

IS Working Solution (100 ng/mL): Serially dilute the IS Stock solution in 50:50 acetonitrile:water.

-

Calibration Standards & QCs: Serially dilute the Levamisole Stock solution to create spiking solutions. Spike these into blank human plasma to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 20, 100, 400, 800, 1000 ng/mL) and QCs (e.g., 3, 30, 750 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of each standard, QC, or unknown plasma sample into a 96-well plate.

-

Add 200 µL of the IS Working Solution (100 ng/mL) in acetonitrile to each well. This single step adds the IS and precipitates plasma proteins.

-

Vortex the plate for 2 minutes to ensure complete mixing and precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for analysis.

3. LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray Ionization (ESI) in Positive Mode.

-

MRM Transitions:

- Levamisole: Q1 m/z 205.1 → Q3 m/z 178.1

- Levamisole-d5: Q1 m/z 210.1 → Q3 m/z 183.1

4. Data Analysis:

-

Integrate the peak areas for both MRM transitions.

-

Calculate the Response Ratio (Area Levamisole / Area Levamisole-d5) for all samples.

-

Generate a linear regression calibration curve (1/x² weighting) of Response Ratio vs. Concentration for the calibration standards.

-

Determine the concentration of Levamisole in QCs and unknown samples from the calibration curve.

Conclusion

Levamisole-d5 Hydrochloride exemplifies the ideal internal standard for quantitative mass spectrometry. Its mechanism of action is rooted in the robust and proven principle of isotope dilution. By acting as a near-perfect chemical mimic of the analyte, it effectively normalizes for variability across the entire bioanalytical workflow—from extraction to detection. This ensures that the final calculated concentration is a true and accurate representation of the analyte's concentration in the original biological sample. For researchers and drug development professionals, understanding and correctly implementing this mechanism is fundamental to generating the high-quality, reliable data required to make critical decisions regarding the safety and efficacy of therapeutic agents.

References

-

Levamisole-d5 Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

-

Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Clinical Chemistry and Laboratory Medicine. [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information, U.S. Department of Energy. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Guideline on bioanalytical method validation. European Medicines Agency. [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

[Determination of levamisole residue in milk and milk powder by ultra performance liquid chromatography-tandem mass spectrometry]. PubMed, National Center for Biotechnology Information. [Link]

-

Sensitivity of levamisole in different solvents by UV method. World Journal of Biology Pharmacy and Health Sciences. [Link]

-

FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Quora. [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis. Therapeutic Goods Administration, Australian Government. [Link]

-

Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. [Link]

-

Chromatograms of a levamisole standard solution (1), an oral... ResearchGate. [Link]

-

Isotope dilution. Wikipedia. [Link]

-

Development of an LC–MS/MS Method for Analysis of Levamisole in Poultry and Livestock Products. Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]

-

Stability of levamisole oral solutions prepared from tablets and powder. SciSpace. [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed, National Center for Biotechnology Information. [Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. PharmaLex. [Link]

-

Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. National Center for Biotechnology Information. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

-

Simultaneous HPLC Determination of Levamisole Hydrochloride and Anhydrous Niclosamide in Veterinary Powders, and its Validation. ResearchGate. [Link]

-

The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). University of Pretoria. [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]

-

CAS No: 1246819-64-6| Chemical Name : Levamisole-d5 Hydrochloride. Pharmaffiliates. [Link]

-

Levamisole. Wikipedia. [Link]

-

DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF LEVAMISOLE IN BULK AND DOSAGE FORM. Academia.edu. [Link]

-

Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. CMIC Group. [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, Royal Society of Chemistry. [Link]

Sources

- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. osti.gov [osti.gov]

- 4. Isotope dilution - Wikipedia [en.wikipedia.org]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Determination of levamisole residue in milk and milk powder by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Levamisole-d5 Hydrochloride | C11H13ClN2S | CID 71749773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. Levamisole - Wikipedia [en.wikipedia.org]

- 18. Levamisole-d5 Hydrochloride | LGC Standards [lgcstandards.com]

- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. consultations.tga.gov.au [consultations.tga.gov.au]

- 21. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 22. ema.europa.eu [ema.europa.eu]

- 23. bioanalysis-zone.com [bioanalysis-zone.com]

An In-Depth Technical Guide to the Mass Fragmentation Pattern of Levamisole-d5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Advanced Spectrometry Division

Abstract

This technical guide provides a comprehensive analysis of the mass fragmentation pattern of Levamisole-d5 Hydrochloride, a critical internal standard for the quantitative analysis of Levamisole. As an anthelmintic drug with immunomodulatory properties, and a known adulterant in illicit substances, the accurate detection of Levamisole is paramount in both clinical and forensic settings. This document delves into the structural chemistry of Levamisole-d5, the principles of its ionization and fragmentation in mass spectrometry, and a detailed, field-proven protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in developing and validating robust analytical methods.

Introduction: The Significance of Levamisole and its Deuterated Analog

Levamisole, chemically known as (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, is a synthetic imidazothiazole derivative.[1] It was initially developed as an anthelmintic agent for veterinary and human use.[1] Beyond its antiparasitic activity, Levamisole exhibits complex immunomodulatory effects, leading to its investigation in autoimmune diseases and as an adjuvant in cancer therapy.[1] However, its use in humans has been largely discontinued in many countries due to potential side effects. Of significant interest to the scientific community is its widespread use as a cutting agent in cocaine, which presents unique challenges for toxicological and forensic analysis.

To achieve accurate quantification of Levamisole in complex biological matrices, stable isotope-labeled internal standards are indispensable. Levamisole-d5 Hydrochloride, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is the internal standard of choice.[2] Its utility lies in its near-identical chemical and physical properties to the unlabeled analyte, allowing it to co-elute chromatographically and experience similar ionization efficiency and matrix effects. The mass difference, however, allows for its distinct detection by a mass spectrometer, enabling reliable correction for analytical variability. A thorough understanding of its fragmentation behavior is therefore not just academic, but a prerequisite for robust and reliable bioanalytical method development.

Chemical Structure and Properties

Levamisole Hydrochloride:

-

Chemical Formula: C₁₁H₁₂N₂S · HCl[3]

-

Molecular Weight: 240.75 g/mol [4]

-

Structure: A fused imidazothiazole ring system with a phenyl substituent.

Levamisole-d5 Hydrochloride:

-

Chemical Formula: C₁₁H₇D₅N₂S · HCl

-

Molecular Weight: 245.78 g/mol

-

Structure: Identical to Levamisole, with five deuterium atoms on the phenyl ring.

The key structural feature influencing its mass spectrometric behavior is the presence of two basic nitrogen atoms within the imidazothiazole core, which are readily protonated under typical electrospray ionization (ESI) conditions in positive ion mode.

Principles of Mass Spectrometric Analysis

The analysis of Levamisole and its deuterated analog is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and selectivity, which is crucial for detecting low concentrations in complex samples. The process can be broken down into three key stages:

-

Chromatographic Separation: A liquid chromatograph separates the analyte and internal standard from other components in the sample matrix.

-

Ionization: The separated compounds are introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where they are converted into gas-phase ions. For Levamisole, positive ion mode is employed, resulting in the formation of a protonated molecule, [M+H]⁺.

-

Tandem Mass Spectrometry (MS/MS): The protonated molecules (precursor ions) are selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2) through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected in the second mass analyzer (Q3). This process of selecting a specific precursor-product ion transition is known as Multiple Reaction Monitoring (MRM) and is the cornerstone of quantitative LC-MS/MS analysis.

The choice of precursor and product ions is critical for the selectivity and sensitivity of the assay. This selection is based on an understanding of the molecule's fragmentation pattern.

Mass Fragmentation Pattern of Levamisole and Levamisole-d5

Under positive electrospray ionization, both Levamisole and Levamisole-d5 readily form protonated molecules, [M+H]⁺. The subsequent fragmentation via CID provides characteristic product ions.

| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) |

| Levamisole | 205.1 | 178.2 |

| Levamisole-d5 | 210.1 | 183.2 |

The Causality of Fragmentation: A Mechanistic Perspective

The transition of Levamisole from a precursor ion of m/z 205.1 to a product ion of m/z 178.2 corresponds to a neutral loss of 27 Da.[5] This loss is attributed to the elimination of an ethylene molecule (C₂H₄). The proposed mechanism for this fragmentation is initiated by the protonation of one of the nitrogen atoms in the imidazothiazole ring. The collision energy applied in the collision cell induces a charge-remote fragmentation. A plausible pathway involves a ring-opening of the thiazolidine portion of the molecule, followed by a rearrangement and subsequent expulsion of the stable ethylene molecule.

The deuteration on the phenyl ring of Levamisole-d5 does not alter this core fragmentation mechanism. The phenyl group itself is not directly involved in this primary fragmentation pathway. Therefore, the d5-labeled phenyl ring remains intact on the larger fragment, resulting in a product ion at m/z 183.2 (178.2 + 5). This parallel and predictable fragmentation behavior is a key reason why Levamisole-d5 is an excellent internal standard.

A simplified representation of this fragmentation pathway is illustrated below:

Caption: Fragmentation pathway of Levamisole and Levamisole-d5.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a robust and validated protocol for the quantitative analysis of Levamisole using Levamisole-d5 as an internal standard. This protocol is intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation (Plasma)

-

Aliquoting: To 100 µL of plasma sample, add the internal standard solution (Levamisole-d5).

-

Protein Precipitation: Add 750 µL of a cold acetonitrile/methanol (420:80, v/v) solution.[2]

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., Agilent HC-C8, 150 mm x 4.6 mm, 5 µm) is suitable.[5]

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer such as 10 mM ammonium acetate.[5]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[5]

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.[5]

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Levamisole: 205.1 → 178.2[5]

-

Levamisole-d5: 210.1 → 183.2

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity of the product ions.

The following diagram illustrates the LC-MS/MS workflow:

Caption: A typical LC-MS/MS workflow for Levamisole analysis.

Conclusion: A Foundation for Reliable Analysis

This technical guide has provided a detailed examination of the mass fragmentation pattern of Levamisole-d5 Hydrochloride, grounded in the principles of mass spectrometry and the structural characteristics of the molecule. The predictable and robust fragmentation of Levamisole and its deuterated analog underpins its widespread use in quantitative bioanalysis. By understanding the causality behind the observed fragmentation, researchers are better equipped to develop, validate, and troubleshoot LC-MS/MS methods for the accurate determination of Levamisole in diverse and challenging matrices. The provided experimental protocol serves as a practical starting point for laboratories seeking to implement reliable and sensitive analytical workflows for this important compound.

References

-

de Groot, M. J., van der Ham, M., van der Vlugt, J. J., Cransberg, K., & de Rijke, Y. B. (2021). Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva. Therapeutic Drug Monitoring, 43(2), 265–272. [Link]

-

Tong, L., Ding, L., Li, Y., Wang, Z., Wang, J., Liu, Y., Yang, L., & Wen, A. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 879(5-6), 299–303. [Link]

-

DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). [Link]

Sources

- 1. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 2. Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Levamisole in Biological Matrices using Levamisole-d5 Hydrochloride by LC-MS/MS

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of levamisole in biological matrices. Central to this methodology is the use of Levamisole-d5 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, correcting for variability in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision. This document details the underlying principles, provides step-by-step protocols for sample preparation and analysis, and outlines key method validation parameters in accordance with international regulatory guidelines.

Introduction: The Imperative for Precise Levamisole Quantification

Levamisole is an imidazothiazole derivative with a history of use as an anthelmintic agent in both veterinary and human medicine.[1][2] It is also recognized for its immunomodulatory properties and has been investigated as an adjuvant in cancer therapy and for the treatment of pediatric nephrotic syndrome.[3][4] Given its therapeutic applications and potential for illicit use as a cutting agent in cocaine, the ability to accurately quantify levamisole in biological fluids such as plasma and saliva is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[2][3][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[6][7] The principle of stable isotope dilution, employing a deuterated analog of the analyte as an internal standard, is fundamental to achieving reliable quantitative results. Levamisole-d5 Hydrochloride, which is structurally identical to levamisole except for the substitution of five hydrogen atoms with deuterium on the phenyl ring, is the ideal internal standard.[8][9] It co-elutes chromatographically with the unlabeled analyte and exhibits identical ionization efficiency, but is differentiated by the mass spectrometer due to its higher mass. This allows for precise ratiometric quantification that is resilient to matrix effects and variations during the analytical workflow.[8]

Physicochemical Properties of Levamisole-d5 Hydrochloride

A thorough understanding of the internal standard's properties is foundational to its effective use.

| Property | Value | Source |

| Chemical Name | (6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1][6]thiazole;hydrochloride | [9] |

| CAS Number | 1246819-64-6 | [10] |

| Molecular Formula | C₁₁H₈D₅ClN₂S | [10] |

| Molecular Weight | 245.78 g/mol | [9][10] |

| Appearance | Off-White Solid | [10] |

| Storage | 2-8°C Refrigerator | [10] |

The Principle of Stable Isotope Dilution Analysis (SIDA)

The core of this application relies on the SIDA principle. This technique provides a self-validating system for quantification by correcting for analyte loss at virtually every stage of the analysis.

The Causality of SIDA's Superiority:

-

Identical Chemical Behavior: The SIL-IS (Levamisole-d5) and the native analyte (Levamisole) have nearly identical physicochemical properties. This ensures they behave in the same manner during extraction, derivatization (if any), and chromatographic separation. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard.

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement during electrospray ionization (ESI). Since the SIL-IS co-elutes with the analyte and is subject to the same matrix effects, the ratio of their signals remains constant, leading to a more accurate measurement.

-

Improved Precision: By normalizing the analyte response to the internal standard response, variations in injection volume and instrument performance are effectively cancelled out, leading to significantly improved precision and reproducibility.

Below is a conceptual workflow illustrating the SIDA principle.

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

Protocol: Quantification of Levamisole in Human Plasma

This protocol describes a validated method for determining levamisole concentrations in human plasma, adapted from established procedures.[3][6]

Materials and Reagents

-

Levamisole Hydrochloride (Reference Standard)

-

Levamisole-d5 Hydrochloride (Internal Standard)[8]

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Ammonium Acetate (ACS Grade or higher)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (Blank, K2-EDTA)

Instrumentation

-

A validated LC-MS/MS system, such as a Sciex Triple Quad or Waters Xevo TQ-S, equipped with an electrospray ionization (ESI) source.

-

A suitable HPLC or UPLC system.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Levamisole HCl and Levamisole-d5 HCl in separate volumetric flasks using methanol to create 1 mg/mL stock solutions. Store at 2-8°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of Levamisole by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Levamisole-d5 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration appropriate for the assay range.

Calibration Standards and Quality Controls (QCs)

-

Prepare calibration standards by spiking blank human plasma with the appropriate Levamisole working standard solutions to achieve a concentration range, for example, of 0.1 to 50 ng/mL.[3]

-

Prepare QC samples in blank plasma at low, medium, and high concentrations within the calibration range.

Sample Preparation (Protein Precipitation)

This method is rapid and effective for cleaning up plasma samples.[3][6]

-

Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 100 µL of the respective sample (standard, QC, or unknown) into the labeled tubes.

-

Add a fixed volume (e.g., 20 µL) of the IS working solution to every tube except for "double blank" samples (blank plasma with no IS).

-

Vortex briefly (5-10 seconds).

-

Add 750 µL of cold acetonitrile/methanol (e.g., 84:16 v/v) to each tube to precipitate proteins.[3]

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Vortex, centrifuge, and transfer to autosampler vials for LC-MS/MS analysis.

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Method Parameters

The following tables provide typical starting parameters. These must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Typical Value | Rationale |

| Column | C8 or C18, e.g., Agilent HC-C8 (150 mm x 4.6 mm, 5 µm) | Provides good reversed-phase retention and peak shape for levamisole.[7] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides a source of protons for ESI+ and buffers the mobile phase.[7] |

| Mobile Phase B | Acetonitrile | Elutes the analyte from the reversed-phase column.[7] |

| Flow Rate | 0.5 mL/min | A standard flow rate for a 4.6 mm ID column.[7] |

| Gradient | Isocratic (e.g., 70% B) or a shallow gradient | An isocratic method is simpler and can be sufficient if selectivity is good.[7] |

| Column Temp. | 40°C | Higher temperature can improve peak shape and reduce run time.[7] |

| Injection Vol. | 5 - 10 µL | Dependent on assay sensitivity and system configuration. |

Table 2: Mass Spectrometry Parameters

| Parameter | Levamisole | Levamisole-d5 | Rationale |

| Ionization Mode | Positive ESI | Positive ESI | Levamisole contains basic nitrogen atoms that are readily protonated. |

| Precursor Ion (Q1) | m/z 205.1 | m/z 210.1 | [M+H]⁺ for the analyte and the d5-labeled internal standard. |

| Product Ion (Q3) | m/z 178.2 | m/z 178.2 | A stable and specific fragment ion resulting from collision-induced dissociation.[6][7] |

| Collision Energy | Instrument Dependent | Instrument Dependent | Must be optimized to maximize the signal of the product ion. |

| Dwell Time | ~100 ms | ~100 ms | Sufficient time to acquire >12-15 data points across the chromatographic peak. |

Bioanalytical Method Validation (BMV)

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[11] Validation should be performed according to established guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or principles outlined by ISO/IEC 17025.[12][13][14]

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity & Specificity | To ensure the method can differentiate the analyte from other endogenous or exogenous components in the matrix. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in blank matrix. |

| Linearity & Range | To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. | Analyte response should be ≥ 5 times the blank response. Precision (%CV) ≤ 20%, Accuracy (% bias) within ±20%.[6][7] |

| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | For QC samples, mean concentration should be within ±15% of nominal (accuracy). Precision (%CV) should be ≤15%.[3] |

| Matrix Effect | To assess the influence of matrix components on the ionization of the analyte and IS. | The IS-normalized matrix factor should be consistent across different lots of matrix with a %CV ≤ 15%. |

| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |

| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Mean concentration of stability samples should be within ±15% of nominal concentration of baseline samples. |

Conclusion

The use of Levamisole-d5 Hydrochloride as an internal standard is indispensable for the accurate and precise quantification of levamisole in complex biological matrices by LC-MS/MS. The stable isotope dilution methodology described herein provides a robust, self-validating system that corrects for analytical variability, ensuring data of the highest integrity for clinical, pharmacokinetic, and forensic applications. Adherence to the detailed protocol and rigorous validation according to regulatory standards will yield a reliable analytical method suitable for drug development and research.

References

-

A sensitive LC-MS/MS method for determination of levamisole in human plasma: Application to pharmacokinetic study. (2011). Journal of Chromatography B, 879(5-6), 299-303. Available at: [Link]

-

Tong, L., et al. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. PubMed. Available at: [Link]

-

Levamisole hydrochloride. (2025). AERU - University of Hertfordshire. Available at: [Link]

-

Tong, L., et al. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Semantic Scholar. Available at: [Link]

-

Levamisole-d5 Hydrochloride. PubChem. Available at: [Link]

-

Typical chromatogram for the degraded levamisole standard with 0.5 M HCL. ResearchGate. Available at: [Link]

-

de Groot, E. R., et al. (2021). Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva. Therapeutic Drug Monitoring, 43(2), 265-272. Available at: [Link]

-

Pharmacokinetics of levamisole. PubMed. Available at: [Link]

-

Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (2016). Irish National Accreditation Board. Available at: [Link]

- Synthesis method of levamisole hydrochloride. Google Patents.

-

Levamisole. Wikipedia. Available at: [Link]

-

Validation of analytical methods. Eurachem. Available at: [Link]

-

LEVAMISOLE. DEA Diversion Control Division. Available at: [Link]

-

Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Available at: [Link]

-

Levamisole. FAO. Available at: [Link]

-

ORA Lab Manual Vol. II - Methods, Method Verification and Validation. FDA. Available at: [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

-